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Compound of Interest
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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
hydroxyoctanoic acid, a molecule of interest in various research fields, including drug
development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a structured format for easy reference and comparison. Detailed,
generalized experimental protocols for obtaining these spectra are outlined for researchers and
scientists. Additionally, a visual representation of the spectroscopic analysis workflow is
provided to illustrate the logical progression of experimentation and data interpretation.

Introduction

8-Hydroxyoctanoic acid (CAS 764-89-6) is an omega-hydroxy fatty acid with a molecular
formula of CsH1603 and a molecular weight of 160.21 g/mol .[1] Its structure, comprising an
eight-carbon chain with a terminal carboxylic acid group and a hydroxyl group at the opposing
end, makes it a subject of interest for various chemical and biological studies. Accurate
spectroscopic characterization is fundamental to confirming the identity and purity of 8-
hydroxyoctanoic acid in experimental settings. This guide serves as a central repository for
its key spectroscopic data and provides standardized methodologies for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 8-hydroxyoctanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The following tables present the predicted H and 13C NMR chemical shifts for 8-
hydroxyoctanoic acid.

Table 1: Predicted *H NMR Spectroscopic Data for 8-Hydroxyoctanoic Acid

Chemical Shift (ppm) Multiplicity Assighment
~11-12 Singlet -COOH
~3.6 Triplet -CH2-OH
~2.3 Triplet -CH2-COOH
) -CH2-CH2-OH, -CH2-CH2-

~1.5-1.6 Multiplet

COOH
~1.3 Multiplet -CH2-CH2-CH2-CHa-

Note: Predicted values are based on standard chemical shift ranges for similar functional
groups.

Table 2: Predicted 3C NMR Spectroscopic Data for 8-Hydroxyoctanoic Acid

Chemical Shift (ppm) Assighment

~179 C=0

~62 -CH2-OH

~34 -CH2-COOH

~32 -CH2-CH2-OH

~29 -CH2-CH2-CH2-CHz2-
~25 -CH2-CH2-COOH
~24 -CH2-CH2-CH2-CHa-
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Note: Predicted values are based on computational models and may vary from experimental
results.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption bands for 8-hydroxyoctanoic acid are detailed in Table 3.

Table 3: Characteristic IR Absorption Bands for 8-Hydroxyoctanoic Acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Broad, Strong and alcohol)

2940-2850 Strong C-H stretch (alkane)

1710 Strong C=0 stretch (carboxylic acid)
1470-1450 Medium C-H bend (alkane)
1320-1210 Medium C-O stretch (carboxylic acid)
1050 Medium C-O stretch (primary alcohol)

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data for 8-Hydroxyoctanoic Acid
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miz Relative Intensity Interpretation
159.1 999 [M-H]-

141.3 29 [M-H-H20]-
122.9 9 Fragmentation
113.3 213 Fragmentation

Data obtained from LC-ESI-QQ in negative ionization mode.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above. These protocols are intended for researchers, scientists, and drug
development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and 3C NMR spectra of 8-hydroxyoctanoic acid.

Materials:

8-Hydroxyoctanoic acid sample

Deuterated solvent (e.g., CDCls, DMSO-de)

NMR tube

Pipettes

Vortex mixer

NMR spectrometer

Procedure:

e Sample Preparation:
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[e]

Weigh approximately 5-10 mg of the 8-hydroxyoctanoic acid sample.

o

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a
clean, dry vial.

o

Vortex the mixture until the sample is fully dissolved.

[¢]

Using a pipette, transfer the solution into a clean, dry NMR tube.

e Instrument Setup:

[¢]

Insert the NMR tube into the spinner turbine and adjust the depth according to the
spectrometer's instructions.

[¢]

Place the sample in the NMR spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve homogeneity.

o Data Acquisition:

o 'H NMR:

» Set the appropriate spectral width, acquisition time, and number of scans.

= Acquire the *H NMR spectrum.

» Process the raw data by applying Fourier transformation, phase correction, and
baseline correction.

» Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

» Integrate the peaks and determine their multiplicities.

o 13C NMR:

» Switch the spectrometer to the 13C nucleus frequency.
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Set the appropriate spectral width, acquisition time, and a larger number of scans due to
the lower natural abundance of 13C.

Acquire the proton-decoupled 3C NMR spectrum.

Process the data similarly to the *H spectrum.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid 8-hydroxyoctanoic acid.

Materials:

8-Hydroxyoctanoic acid sample

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Potassium bromide (KBr), IR grade (for KBr pellet method)

Mortar and pestle (for KBr pellet method)

Spatula
Procedure (ATR Method):
e Background Spectrum:
o Ensure the ATR crystal is clean.
o Record a background spectrum of the empty ATR accessory.
e Sample Analysis:
o Place a small amount of the solid 8-hydroxyoctanoic acid sample onto the ATR crystal.

o Apply pressure using the built-in press to ensure good contact between the sample and
the crystal.
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o Acquire the IR spectrum of the sample over the desired wavenumber range (typically
4000-400 cm™1).

o Clean the ATR crystal thoroughly after the measurement.
Procedure (KBr Pellet Method):
e Sample Preparation:

o Place a small amount of finely ground, dry KBr powder in a mortar.

o Add a very small amount (1-2% by weight) of the 8-hydroxyoctanoic acid sample.

o Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
e Pellet Formation:

o Transfer a small amount of the mixture into a KBr pellet press die.

o Apply pressure according to the manufacturer's instructions to form a transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 8-hydroxyoctanoic acid.
Materials:
+ 8-Hydroxyoctanoic acid sample

o Mass spectrometer (e.g., with Electrospray lonization - ESI)
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e Suitable solvent (e.g., methanol, acetonitrile, water)
e Syringe pump or autosampler

e Vials

Procedure (ESI-MS):

e Sample Preparation:

o Prepare a dilute solution of the 8-hydroxyoctanoic acid sample (typically in the pg/mL to
ng/mL range) in a suitable solvent mixture (e.g., 50:50 methanol:water).

o Ensure the sample is fully dissolved.
e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying
gas temperature and flow.

o Set the mass analyzer to scan over the desired m/z range.
» Data Acquisition:

o Introduce the sample solution into the ESI source via a syringe pump or autosampler at a
constant flow rate.

o Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid,
negative ion mode ([M-H]") is often informative.

o If desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of
interest and inducing fragmentation to obtain structural information.

o Data Analysis:
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o Analyze the resulting mass spectrum to identify the molecular ion and characteristic
fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of 8-
hydroxyoctanoic acid.
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Caption: General workflow for the spectroscopic analysis of 8-hydroxyoctanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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